Product packaging for Formaldehyde diisopropyl acetal(Cat. No.:CAS No. 2568-89-0)

Formaldehyde diisopropyl acetal

Cat. No.: B1604579
CAS No.: 2568-89-0
M. Wt: 132.2 g/mol
InChI Key: WDEVXRIFJZNMKM-UHFFFAOYSA-N
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Description

Overview of Acetal (B89532) Chemistry and its Strategic Role in Contemporary Organic Synthesis

Acetal chemistry centers on a functional group characterized by a central carbon atom single-bonded to two alkoxy (-OR) groups, with the general structure R₂C(OR')₂. wikipedia.org Acetals are synthesized from aldehydes or ketones by reacting them with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgncert.nic.in The reaction proceeds through a hemiacetal intermediate, and to drive the reaction to completion, the water formed as a byproduct is typically removed. wikipedia.orglibretexts.org

The strategic importance of acetals in modern organic synthesis lies in their unique stability profile. libretexts.orgnumberanalytics.com They are notably stable in neutral to strongly basic conditions and are unreactive towards many powerful nucleophiles and reducing agents, such as Grignard reagents and metal hydrides. libretexts.orglibretexts.org However, the acetal linkage is sensitive to acidic conditions, particularly aqueous acid, which readily hydrolyzes it back to the original aldehyde or ketone and the corresponding alcohol. libretexts.orgmasterorganicchemistry.com

This reversible transformation makes acetals exceptional protecting groups for the carbonyl functionality. numberanalytics.comlibretexts.orgmasterorganicchemistry.com In a multi-step synthesis, a chemist can convert a reactive aldehyde or ketone into a stable acetal, perform chemical transformations on other parts of the molecule that would otherwise be incompatible with the carbonyl group, and then deprotect the acetal to restore the original carbonyl function at a later stage. libretexts.orgmit.edu This protective strategy is a cornerstone of synthetic planning, enabling the construction of complex molecular architectures. numberanalytics.com

Significance of Formaldehyde (B43269) Diisopropyl Acetal as a Prototypical Acetal Compound

Formaldehyde diisopropyl acetal, also known by its IUPAC name 2-(propan-2-yloxymethoxy)propane, serves as an excellent example of an acetal compound that provides solutions to specific challenges in synthesis. nih.gov It is synthesized from formaldehyde and isopropanol (B130326).

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-(propan-2-yloxymethoxy)propane nih.gov
Molecular Formula C₇H₁₆O₂ nih.gov
Molecular Weight 132.20 g/mol nih.gov

Formaldehyde is a fundamental C1 building block in organic chemistry, used in the production of resins and as a precursor in numerous reactions. wikipedia.orgrsc.org However, its direct use is complicated by its high reactivity, toxicity, and tendency to form unwanted byproducts. beilstein-journals.orgdocumentsdelivered.com It exists as a gas at room temperature and is often handled as an aqueous solution (formalin) or a solid polymer (paraformaldehyde), which can complicate reaction control. wikipedia.orgbeilstein-journals.org

Formaldehyde surrogates are stable compounds designed to generate formaldehyde in a controlled manner, mitigating the handling and reactivity issues of the gas itself. documentsdelivered.combeilstein-journals.org this compound functions as an effective formaldehyde surrogate. Being a stable, liquid compound, it is easier to handle, measure, and dispense than gaseous formaldehyde or its polymeric forms. The principle of controlled release is based on the lability of the acetal bond to acid. masterorganicchemistry.com Upon treatment with an acid catalyst, the acetal hydrolyzes to release formaldehyde and isopropanol directly into the reaction mixture. This in-situ generation ensures that the concentration of highly reactive formaldehyde remains low and constant, allowing for more selective and controlled reactions while minimizing side product formation. beilstein-journals.org

Table 2: Comparison of Formaldehyde and its Diisopropyl Acetal Surrogate

Feature Formaldehyde This compound
Physical State (STP) Gas wikipedia.orgyoutube.com Liquid
Boiling Point -19 °C youtube.com 128-130 °C
Handling Handled as gas, aqueous solution (formalin), or polymer (paraformaldehyde) wikipedia.orgbeilstein-journals.org Stable liquid, easily measured and transferred

| Reactivity | High, can lead to side reactions and polymerization beilstein-journals.orgdocumentsdelivered.com | Stable under neutral/basic conditions; releases formaldehyde under acidic conditions libretexts.org |

The utility of this compound extends to its role as a versatile intermediate in complex, multi-step syntheses. mit.eduwalisongo.ac.id By masking the highly reactive aldehyde functionality of formaldehyde, it allows chemists to perform a wide range of chemical operations on other parts of a molecule without interference from the latent aldehyde group. libretexts.org

For example, a synthetic route might involve a molecule containing a functional group that needs to be modified using a strongly basic or nucleophilic reagent, such as a Grignard reagent. If a formaldehyde unit is also required in the final product, introducing it early would be problematic as it would react with the reagent. Instead, the formaldehyde can be introduced in its protected acetal form. The Grignard reaction can then be carried out selectively on the desired functional group. libretexts.orglibretexts.org In a subsequent step, acidic workup will not only quench the reaction but also deprotect the acetal, liberating the formaldehyde or its hydrate, which can then participate in a subsequent planned reaction, such as an intramolecular cyclization or condensation. masterorganicchemistry.comresearchgate.net This ability to be seamlessly integrated into and removed from a synthetic sequence makes this compound a valuable tool for building molecular complexity. walisongo.ac.idacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B1604579 Formaldehyde diisopropyl acetal CAS No. 2568-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yloxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEVXRIFJZNMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880717
Record name propane, 2,2'-[methylenebis(oxy)]bis-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-89-0
Record name 2,2′-[Methylenebis(oxy)]bis[propane]
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Record name propane, 2,2'-[methylenebis(oxy)]bis-
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Record name Propane, 2,2'-[methylenebis(oxy)]bis
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Synthetic Methodologies and Process Engineering for Formaldehyde Diisopropyl Acetal

Established Synthetic Routes to Formaldehyde (B43269) Diisopropyl Acetal (B89532)

The primary and most well-established method for producing formaldehyde diisopropyl acetal is through the direct reaction of formaldehyde with isopropanol (B130326).

The synthesis of this compound is conventionally achieved via the acid-catalyzed acetalization of formaldehyde with isopropanol. chembk.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a substitution reaction. The process is typically reversible and requires an acid catalyst to proceed at a practical rate. ncert.nic.in

The mechanism involves the initial protonation of the carbonyl oxygen of formaldehyde by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of an isopropanol molecule. This addition results in the formation of a hemiacetal intermediate. Subsequently, the hydroxyl group of the hemiacetal is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized carbocation. A second molecule of isopropanol then attacks this carbocation, and following deprotonation, the final product, this compound, is formed, regenerating the acid catalyst. ncert.nic.ingoogle.com The removal of water is often necessary to drive the equilibrium towards the formation of the acetal product. acs.org

The production of acetals, including this compound, can be carried out using either batch or continuous processing methodologies. Each approach presents distinct advantages and disadvantages that influence their selection for industrial applications.

Continuous Production: Continuous production involves a constant feed of reactants into the process and a continuous withdrawal of products. A highly efficient method for acetal synthesis is reactive distillation, where the reaction and separation of products occur simultaneously in a single unit. acs.orggoogle.com This integration overcomes equilibrium limitations by continuously removing the acetal product and water from the reaction zone, which can lead to very high reactant conversion, with reports of up to 99% formaldehyde conversion in similar systems. acs.org Continuous processes generally result in higher productivity, improved product quality and consistency, reduced waste, and lower energy consumption compared to batch methods. thechemicalengineer.com However, they typically require dedicated equipment and may involve higher initial capital costs. thechemicalengineer.com

Interactive Table: Comparison of Batch vs. Continuous Acetal Production

Feature Batch Process Continuous Process (e.g., Reactive Distillation)
Productivity Lower, due to non-productive steps (loading, cleaning) Higher, due to continuous operation
Flexibility High, suitable for multi-product manufacturing Low, typically dedicated to a single product
Capital Cost Generally lower for multi-purpose plants Generally higher due to dedicated equipment
Process Control More challenging to maintain consistency Tighter control over process parameters, leading to better quality
Yield & Conversion Often limited by equilibrium High conversion rates achievable by shifting equilibrium
Waste & Energy Can generate more waste and have higher energy usage per unit of product Reduced waste and improved energy efficiency

Catalytic System Development and Optimization in this compound Synthesis

Homogeneous catalysts are substances that exist in the same phase as the reactants. For acetalization, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used. acs.orgmdpi.com These catalysts are effective in protonating the carbonyl group and accelerating the reaction. ncert.nic.in

More advanced homogeneous systems have been explored to overcome the drawbacks of traditional mineral acids, such as corrosivity (B1173158) and separation difficulties. Brønsted acidic ionic liquids (AILs) have been demonstrated as effective catalysts for methylal synthesis, showing catalytic activity comparable to concentrated sulfuric acid while being potentially reusable. researchgate.net Organometallic complexes have also been investigated. For instance, cationic gold(I) complexes have been shown to catalyze the synthesis of acetaldehyde (B116499) diisopropyl acetal, suggesting their potential applicability for related formaldehyde acetals. researchgate.net Furthermore, mechanistic studies on the hydroformylation of formaldehyde have supported anionic mechanisms involving homogeneous rhodium catalysts. bohrium.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, primarily the ease of separation from the product mixture and the potential for regeneration and reuse. mdpi.com This simplifies the purification process and minimizes waste. For acetal production, a variety of solid acid catalysts have been developed.

These catalysts provide acidic sites on a solid support, facilitating the acetalization reaction without the challenges associated with liquid acids. Key examples include:

Ion-Exchange Resins: Macroporous cation-exchange resins with sulfonic acid groups (e.g., Indion 130) have proven effective in both batch and continuous reactive distillation for acetal synthesis. acs.org

Zeolites and Molecular Sieves: Zeolites such as ultra-stable Y (USY) and beta molecular sieves are used as shape-selective acid catalysts in continuous distillation reactors for producing acetals. google.com

Metal-Organic Frameworks (MOFs): Certain MOFs, like MIL-101(Cr), possess a hierarchical porous structure and strong Brønsted acid sites, showing high catalytic activity for the acetalization of carbonyl compounds. mdpi.com

Other Solid Acids: Silica-supported organic catalysts and mesoporous polymelamine-formaldehyde polymers are other examples of solid acids developed for efficient and selective acetalization. acs.orgacs.org

Interactive Table: Performance of Various Catalysts in Acetal Synthesis

Catalyst Type Catalyst Example Process Key Findings Reference
Homogeneous Sulfuric Acid Batch Conventional catalyst, effective but corrosive. mdpi.com
Homogeneous Brønsted Acidic Ionic Liquid Batch Activity comparable to H₂SO₄, reusable. researchgate.net
Heterogeneous Cation-Exchange Resin (Indion 130) Continuous Reactive Distillation Achieved up to 99% formaldehyde conversion. acs.org
Heterogeneous Ultra Stable Y Molecular Sieve Continuous Reactive Distillation Effective solid acid catalyst for acetal production. google.com
Heterogeneous MIL-101(Cr) Batch High yield due to strong Brønsted acid sites and porous structure. mdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally benign and economically viable processes. A major focus is the replacement of corrosive and difficult-to-separate homogeneous mineral acids with reusable solid acid catalysts. mdpi.com The use of heterogeneous catalysts like ion-exchange resins and zeolites not only simplifies product purification but also reduces corrosive waste streams. acs.orggoogle.com

Isolation, Purification, and Yield Enhancement Strategies for this compound

The efficient synthesis of this compound is intrinsically linked to effective isolation and purification strategies. The presence of impurities, even in trace amounts, can significantly hinder reaction kinetics, shift equilibrium, and compromise the final product's purity. Consequently, robust methodologies for the removal of these impurities are paramount for maximizing yield and achieving the desired product quality.

Impact of Trace Impurities on Reaction Efficiency and Product Purity

The synthesis of this compound from formaldehyde and isopropanol is a reversible reaction catalyzed by acids. The efficiency of this process is highly susceptible to various impurities, which can originate from the starting materials or be generated through side reactions.

Water: As a primary byproduct of the acetalization reaction, water can significantly impact the process. Its presence shifts the reaction equilibrium back towards the reactants, thereby reducing the yield of the desired acetal. Effective removal of water is a critical factor in driving the reaction to completion. The use of dehydrating agents or techniques like azeotropic distillation is common to mitigate the inhibitory effect of water.

Unreacted Starting Materials: The presence of unreacted formaldehyde or isopropanol in the final product is a direct indicator of incomplete reaction and can affect its purity. While isopropanol can often be removed through simple distillation, the separation of formaldehyde is more complex due to its tendency to form various hydrated and oligomeric species in solution.

Acidic Impurities: The acid catalyst used in the synthesis, if not properly neutralized and removed, can lead to the degradation of the acetal product during storage or subsequent processing steps. Acidic impurities can catalyze the reverse reaction (hydrolysis) or promote other undesirable side reactions. Strong acids can also contribute to the formation of colored byproducts, diminishing the product's quality.

Aldehydic and Ketonic Impurities: The formaldehyde feedstock may contain other aldehydes, and isopropanol can be oxidized to acetone (B3395972). These carbonyl compounds can undergo competing acetalization reactions, leading to the formation of mixed acetals or ketals as impurities in the final product. These impurities often have boiling points close to that of this compound, making their separation by simple distillation challenging.

Interactive Data Table: Impact of Key Impurities on this compound Synthesis

ImpuritySourceImpact on Reaction EfficiencyImpact on Product PurityMitigation Strategy
WaterByproduct of reaction, present in reactantsShifts equilibrium towards reactants, reducing yield.Can lead to hydrolysis of the acetal.Azeotropic distillation, use of molecular sieves.
Unreacted FormaldehydeIncomplete reactionIndicates lower conversion rates.Acts as a significant impurity.Optimization of reaction conditions, purification by distillation.
Unreacted IsopropanolIncomplete reactionIndicates lower conversion rates.Can be removed by distillation.Fractional distillation.
Acid CatalystAdded to catalyze the reactionCan cause degradation if not neutralized.Can lead to product instability and color formation.Neutralization followed by filtration or distillation.
Other Aldehydes/KetonesImpurities in starting materialsCompeting reactions leading to byproducts.Formation of mixed acetals/ketals.Use of high-purity starting materials, advanced purification.

Advanced Purification Techniques for High-Purity this compound

Achieving high-purity this compound, often required for specialized applications, necessitates the use of advanced purification techniques beyond simple distillation.

Azeotropic Distillation: This technique is particularly effective for removing water produced during the acetalization reaction. By introducing an entrainer that forms a low-boiling azeotrope with water, the water can be continuously removed from the reaction mixture, thus driving the equilibrium towards the product side and enhancing the yield. For instance, a hydrocarbon solvent like toluene (B28343) or hexane (B92381) can be used to form a heterogeneous azeotrope with water, which upon condensation separates into two phases, allowing the entrainer to be recycled back to the distillation column. A patent describes the concentration of aqueous formaldehyde solutions using azeotropic distillation under vacuum with methyl isobutyl ketone as the entrainer, a principle applicable to driving the acetalization forward. google.com

Extractive Distillation: In cases where impurities form close-boiling azeotropes with the product, extractive distillation can be employed. This method involves adding a high-boiling, non-volatile solvent to the mixture, which alters the relative volatilities of the components, facilitating their separation. For the purification of formaldehyde-containing streams, high-boiling polar, oxygenated organic compounds like ethylene (B1197577) glycol dipropionate have been used as extractants. shimadzu.com

Molecular Sieves: The use of molecular sieves is a highly effective method for removing trace amounts of water and other small polar molecules from the purified acetal. researchgate.net Molecular sieves, such as type 3A or 4A, have a porous structure that selectively adsorbs water molecules, leaving the larger acetal molecules behind. researchgate.netplastination.org This technique is often used as a final polishing step to achieve very low water content in the final product. sigmaaldrich.com Research has shown that molecular sieves can be used directly in the reaction mixture to adsorb water as it is formed, thereby increasing the reaction yield. researchgate.net Some molecular sieves can even act as dual-function catalyst-adsorbents. researchgate.net

Gas Chromatography (GC) for Purity Analysis: While not a bulk purification technique, gas chromatography is an essential analytical tool for assessing the purity of this compound. shimadzu.comdrawellanalytical.comdrawellanalytical.com By employing a suitable column and detector (such as a Flame Ionization Detector - FID), GC can effectively separate the desired acetal from volatile impurities, allowing for accurate quantification of purity. shimadzu.comdrawellanalytical.comdrawellanalytical.com For trace analysis of formaldehyde-related impurities, derivatization techniques followed by GC analysis can be utilized to enhance sensitivity and selectivity. nih.gov

Interactive Data Table: Advanced Purification Techniques for this compound

Purification TechniquePrincipleImpurities RemovedAdvantages
Azeotropic DistillationFormation of a low-boiling azeotrope with an entrainer.Water.Continuously removes water, drives reaction equilibrium. google.comscirp.org
Extractive DistillationAltering relative volatilities by adding a high-boiling solvent.Close-boiling impurities, azeotropes.Effective for complex mixtures. shimadzu.com
Molecular SievesSelective adsorption of small polar molecules into a porous structure.Water, residual alcohols. researchgate.netplastination.orgHigh efficiency for trace impurity removal, can be used in-situ. researchgate.net
Preparative Gas ChromatographySeparation based on differential partitioning between a mobile and stationary phase.Volatile impurities with different boiling points and polarities.High-resolution separation for achieving very high purity.

Reactivity Profiles and Mechanistic Investigations of Formaldehyde Diisopropyl Acetal

Hydrolytic Stability and Formaldehyde (B43269) Release Kinetics

Formaldehyde diisopropyl acetal's stability in aqueous environments is a critical aspect of its reactivity profile, governing its potential as a formaldehyde-releasing agent. The cleavage of the acetal (B89532) bond to release formaldehyde is highly dependent on the surrounding chemical environment, particularly the pH.

pH-Dependent Hydrolysis Mechanisms and Environmental Fate Analogies

The hydrolysis of acetals is a well-understood acid-catalyzed reaction. The generally accepted mechanism involves the protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to release formaldehyde and another molecule of alcohol.

The rate of this hydrolysis is significantly influenced by the pH of the solution. Under acidic conditions, the reaction is accelerated due to the increased availability of protons to initiate the process. Conversely, in neutral or basic solutions, acetals are generally stable as the concentration of protons is too low to facilitate the initial protonation step. Studies on various acetals and ketals have shown that the hydrolysis kinetics dramatically decrease with increasing pH. For instance, the hydrolysis rate of some acetals can decrease by a factor of three with an increase of just 0.5 pH units. nih.govresearchgate.net

Formaldehyde acetals, in particular, have been noted for their high stability, even under conditions that would lead to the cleavage of other acetals. nih.gov This enhanced stability is attributed to the high energy barrier for the formation of the primary carboxonium ion that would result from the departure of an alcohol molecule. nih.gov This inherent stability has implications for its environmental fate. Once released into the environment, formaldehyde itself is not expected to persist in water or soil due to its high reactivity and susceptibility to biodegradation. escholarship.org However, the stability of this compound under neutral environmental pH conditions would limit the rate at which formaldehyde is released, potentially influencing its environmental distribution and impact.

The stability of this compound can be contrasted with that of other acetals derived from different aldehydes. For example, acetals derived from acetaldehyde (B116499) are more readily hydrolyzed under acidic conditions, and this rate of hydrolysis can be further influenced by the substituents on the alcohol portion of the molecule. nih.gov

Quantitative Kinetic Modeling of Formaldehyde Liberation from this compound

While specific kinetic models for the liberation of formaldehyde from this compound are not extensively detailed in the available literature, the general principles of acetal hydrolysis kinetics can be applied. The hydrolysis reaction typically follows first-order kinetics with respect to the acetal concentration under constant pH conditions.

A simplified kinetic model can be represented by the following equation:

Rate = kobs [this compound]

where kobs is the observed first-order rate constant. This rate constant is, in turn, dependent on the pH of the solution, generally showing a linear relationship with the concentration of hydronium ions ([H₃O⁺]) in acidic solutions.

kobs = kH [H₃O⁺]

Here, kH represents the specific acid-catalyzed rate constant. The half-life (t₁/₂) of the hydrolysis reaction can be calculated using the equation:

t₁/₂ = 0.693 / kobs

Based on studies of analogous acetal systems, it is possible to create a hypothetical data table illustrating the expected trend of the hydrolysis half-life of this compound as a function of pH.

pHEstimated Half-life (t₁/₂)
3Hours
5Days
7Months to Years

This table is illustrative and based on the general behavior of acetals, highlighting the significant increase in stability with increasing pH. Precise kinetic data for this compound would require specific experimental determination.

Isotopic Labeling Studies to Elucidate Formaldehyde Incorporation Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. wikipedia.org In the context of acetal hydrolysis, oxygen-18 (¹⁸O) labeling studies have been instrumental in confirming the mechanism of bond cleavage.

For the hydrolysis of acetals, including by analogy this compound, studies using ¹⁸O-enriched water have shown that the ¹⁸O atom is incorporated into the resulting alcohol molecules, while the oxygen atom of the formaldehyde remains unlabeled. This observation unequivocally demonstrates that the carbon-oxygen bonds between the central methylene (B1212753) group and the isopropoxy groups are the ones that are cleaved during the reaction. The alternative mechanism, involving the cleavage of the oxygen-isoproyl bond, would result in the incorporation of ¹⁸O into the formaldehyde, which is not observed. cdnsciencepub.com

This mechanistic insight is crucial for understanding the fundamental reactivity of this compound and predicting its behavior in various chemical transformations. The established mechanism confirms that the integrity of the formaldehyde unit is maintained until its release, which is a key consideration in applications where it serves as a formaldehyde source.

Carbonylation Reactions and Esterification Processes Involving this compound

This compound can participate in synthetically useful carbonylation and esterification reactions, providing pathways to valuable chemical intermediates.

Cobalt-Catalyzed Hydroesterification of Formaldehyde Dialkyl Acetals

The hydroesterification of formaldehyde dialkyl acetals, including this compound, has been successfully achieved using a cobalt catalyst. This reaction involves the insertion of carbon monoxide (CO) into a C-O bond of the acetal, followed by the addition of an alcohol, leading to the formation of an alkoxyacetic ester.

A study by Murata, Matsuda, and Masuda demonstrated that a catalyst system composed of dicobalt octacarbonyl (Co₂(CO)₈) in the presence of an organic amine, such as γ-picoline, is effective for this transformation. oup.com The reaction is carried out under CO pressure at elevated temperatures.

The general reaction can be represented as:

CH₂(OR)₂ + CO → ROCH₂COOR

In the case of this compound (R = isopropyl), the product is isopropyl isopropoxyacetate.

The following table summarizes the results of the cobalt-catalyzed hydroesterification of various formaldehyde dialkyl acetals, including the diisopropyl derivative, as reported in the literature. oup.com

Acetal (R in CH₂(OR)₂)ProductYield (%)
MethylMethyl MethoxyacetateHigh
EthylEthyl Ethoxyacetate91
IsopropylIsopropyl IsopropoxyacetateHigh

Formation of Alkoxyacetic Esters and Related Derivatives from this compound

The cobalt-catalyzed hydroesterification described above is a direct route to the formation of alkoxyacetic esters from this compound. The product of this reaction, isopropyl isopropoxyacetate, is a valuable ether/ester type solvent and an important intermediate in chemical synthesis. oup.com

The formation of this ester derivative highlights the reactivity of the C-O bonds in this compound under specific catalytic conditions. While stable under many conditions, these bonds can be activated by transition metal catalysts like cobalt, enabling the insertion of carbon monoxide and the subsequent formation of a new carbon-carbon bond.

The high yield of isopropyl isopropoxyacetate from this compound indicates that this is an efficient synthetic route. oup.com This transformation provides a method for converting a simple formaldehyde derivative into a more complex and functionalized molecule.

Elucidation of Catalytic Carbonylation Mechanisms with this compound Substrates

The catalytic carbonylation of acetals is a significant transformation for synthesizing α-alkoxy esters and related compounds. While direct studies on this compound are not extensively documented, the mechanism can be elucidated by analogy to related processes, particularly the rhodium-catalyzed hydroformylation of alkenes using formaldehyde as a C1 source. Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. wikipedia.org

In a related synthetic strategy, formaldehyde itself can be used as a substitute for synthesis gas (a mixture of CO and H₂) in the hydroformylation of olefins, catalyzed by rhodium complexes. researchgate.net This suggests that a rhodium catalyst can facilitate the decarbonylation of formaldehyde to generate a rhodium-carbonyl hydride species, which is the key intermediate in the hydroformylation cycle.

Based on these related reactions, a plausible mechanism for the direct carbonylation of this compound catalyzed by a rhodium complex, such as a [Rh(CO)₂Cl₂]⁻ system, can be proposed. acs.org The catalytic cycle would likely involve the following key steps:

Oxidative Addition : The active Rh(I) catalyst undergoes oxidative addition into one of the C-O bonds of the this compound. This step is likely facilitated by the coordination of the acetal oxygen to the rhodium center.

CO Insertion : A molecule of carbon monoxide (CO) inserts into the newly formed Rh-C bond. This migratory insertion is a fundamental step in many carbonylation reactions.

Intermediate Formation : This insertion leads to the formation of an acyl-rhodium intermediate.

Reductive Elimination : The final product, an isopropyl 2,2-diisopropoxyacetate, is formed via reductive elimination, regenerating the active Rh(I) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of such a reaction would be highly dependent on reaction conditions, including temperature, CO pressure, and the specific ligand environment around the rhodium center. Different phosphine ligands, for instance, are known to significantly influence the regioselectivity and activity of rhodium catalysts in formylation reactions. nih.govresearchgate.net

Catalyst SystemSubstrate AnalogueKey Mechanistic StepPotential Product
Rh(acac)(CO)₂ / DPPPAlkyl HalidesOxidative Addition, CO InsertionAldehydes
[Rh(CO)₂Cl₂]⁻FormaldehydeDecarbonylation, Hydride FormationGlycolaldehyde
Rhodium/Diphosphine1-Alkenes + FormaldehydeIn-situ Syngas GenerationLinear Aldehydes

This interactive table summarizes catalyst systems and mechanistic steps relevant to the proposed carbonylation of this compound.

This compound as a C1/Cn Synthon in Complex Organic Transformations

This compound is a valuable synthon, acting as a stable, organic-soluble equivalent of the highly reactive and poorly soluble formaldehyde. This allows for its application in a variety of complex transformations where the controlled introduction of a one-carbon (C1) unit is required. Furthermore, through formaldehyde release, it can initiate reactions like the Formose reaction, effectively acting as a source for multi-carbon (Cn) sugar synthesis. rsc.org

Precursor in the Synthesis of Diverse Acetal and Ketal Structures

This compound can serve as a convenient starting material for the synthesis of other acetals and ketals through a process known as transacetalization. This acid-catalyzed exchange reaction involves reacting the acetal with a different alcohol or diol, displacing the original isopropoxy groups. scielo.br

The general mechanism for acid-catalyzed transacetalization is as follows:

Protonation of one of the acetal oxygen atoms by an acid catalyst.

Elimination of an isopropanol (B130326) molecule to form a resonance-stabilized oxonium ion.

Nucleophilic attack on the oxonium ion by a new alcohol molecule.

Deprotonation to yield a mixed acetal or, upon a second exchange, a new symmetrical acetal.

This method is particularly useful for the preparation of cyclic acetals and ketals, which are important as protecting groups for diols. google.comgoogle.com Reacting this compound with a 1,2- or 1,3-diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will yield the corresponding cyclic acetal. The equilibrium is typically driven towards the product by removing the released isopropanol via distillation.

Reactant 1Reactant 2CatalystProduct Type
This compoundEthylene GlycolAcid (e.g., p-TsOH)Cyclic Acetal (1,3-Dioxolane derivative)
This compoundPropane-1,3-diolAcid (e.g., p-TsOH)Cyclic Acetal (1,3-Dioxane derivative)
This compoundButan-1-ol (excess)Acid (e.g., HCl)Symmetrical Acetal (Formaldehyde dibutyl acetal)

This interactive table illustrates the utility of this compound in transacetalization reactions.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Formose via formaldehyde release)

One of the most powerful applications of this compound is its role as a formaldehyde surrogate in carbon-carbon bond-forming reactions. Under acidic conditions, the acetal can hydrolyze to slowly release formaldehyde in situ. This controlled release is advantageous over using aqueous formaldehyde (formalin) or paraformaldehyde, which can have issues with solubility, reactivity, and side reactions.

Aldol Reaction: The asymmetric aldol reaction with formaldehyde is a fundamental process for introducing a hydroxymethyl group. nih.gov By generating an enolate from a ketone or aldehyde, the controlled release of formaldehyde from its diisopropyl acetal can lead to a hydroxymethylation reaction, forming a β-hydroxy carbonyl compound. This avoids the high concentrations of formaldehyde that can lead to multiple additions or Cannizzaro-type side reactions. nih.gov

Formose Reaction: The Formose reaction is the base-catalyzed polymerization of formaldehyde to produce a complex mixture of sugars and sugar alcohols. wikipedia.org The reaction is autocatalytic and is initiated by the dimerization of formaldehyde to glycolaldehyde. researchgate.net Using this compound as a starting material allows for the gradual, controlled release of formaldehyde into the reaction medium upon hydrolysis, which can potentially offer better control over this otherwise complex and often non-selective reaction. nih.gov This controlled delivery can influence the product distribution, potentially favoring the formation of specific, smaller sugars like trioses and tetroses.

ReactionRole of this compoundKey IntermediateProduct Class
Aldol ReactionControlled source of formaldehydeEnolate + Formaldehydeβ-Hydroxy Carbonyls
Formose ReactionControlled source of formaldehydeGlycolaldehydeSugars (e.g., Trioses, Tetroses, Hexoses)

This interactive table outlines the participation of this compound in significant C-C bond-forming reactions.

Strategic Use in the Enantioselective Synthesis of Chiral Compounds

This compound can be strategically employed in enantioselective synthesis, primarily through two conceptual approaches. The first involves the synthesis of chiral acetals, and the second utilizes the controlled release of formaldehyde for asymmetric reactions.

While formaldehyde itself is achiral, it can be reacted with a chiral, enantiopure alcohol to form a chiral acetal. For instance, reacting formaldehyde with an enantiopure secondary alcohol could yield a chiral formaldehyde acetal. Although the acetal carbon itself is not a stereocenter in this specific case, such chiral acetals could act as chiral derivatizing agents or participate in diastereoselective reactions. More relevantly, the synthesis of chiral acetals where the acetal carbon itself is the stereocenter is a known strategy in asymmetric synthesis. researchgate.net

A more direct application involves using the controlled release of formaldehyde from the acetal in asymmetric aldol reactions. As previously mentioned, the asymmetric aldol reaction of formaldehyde is a key method for creating chiral β-hydroxy carbonyl compounds. nih.gov The use of a chiral catalyst, whether it be a metal complex or an organocatalyst, can direct the addition of an enolate to the prochiral face of formaldehyde, leading to the formation of a new stereocenter with high enantiomeric excess. The slow, steady supply of formaldehyde from the hydrolysis of its diisopropyl acetal can be crucial for maintaining low substrate concentrations, which often improves enantioselectivity in catalytically controlled reactions.

Other Reactive Pathways and Derivative Formation

Nucleophilic Addition Reactions of this compound

While acetals are generally stable to bases and nucleophiles, they can undergo nucleophilic substitution at the central carbon atom under specific conditions, typically requiring Lewis acid activation. lookchem.com This reactivity contrasts with the direct nucleophilic addition that occurs with aldehydes and ketones. ncert.nic.in

The reaction of strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), with this compound does not proceed readily under standard conditions. youtube.comlibretexts.org However, in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the acetal can be activated. The Lewis acid coordinates to one of the oxygen atoms, facilitating its departure as part of an alcohol-Lewis acid complex. This generates a highly reactive oxonium ion intermediate.

For example, the reaction with methylmagnesium bromide in the presence of BF₃·OEt₂ would proceed as follows:

Activation : this compound is activated by BF₃·OEt₂.

Oxonium Ion Formation : An isopropoxy group leaves, forming an [isopropoxy-methylium] cation stabilized by the remaining oxygen.

Nucleophilic Attack : The methyl group from the Grignard reagent attacks the central carbon.

Product Formation : The final product is isopropyl propyl ether, along with magnesium salts.

This pathway allows for the conversion of the acetal functional group into a new C-C bond and an ether linkage, demonstrating a synthetic utility beyond its role as a protecting group or formaldehyde source. rsc.org

NucleophileActivating AgentIntermediateProduct Type
Grignard Reagent (e.g., CH₃MgBr)Lewis Acid (e.g., BF₃·OEt₂)Oxonium IonEther
Organolithium (e.g., n-BuLi)Lewis Acid (e.g., TiCl₄)Oxonium IonEther
Organocuprate (e.g., Me₂CuLi)Lewis Acid (e.g., BF₃·OEt₂)Oxonium IonEther

This interactive table summarizes the conditions and outcomes for nucleophilic substitution reactions of this compound.

Controlled Imine Formation from this compound

The reaction of this compound with primary amines under controlled conditions provides a valuable route to the corresponding imines. This transformation typically requires acid catalysis to facilitate the departure of the isopropoxy groups and enable the formation of the carbon-nitrogen double bond. The mechanism proceeds through a series of equilibrium steps, beginning with the protonation of one of the acetal oxygen atoms by an acid catalyst. This protonation enhances the leaving group ability of isopropanol.

Detailed mechanistic studies, including kinetic analyses and computational modeling, have provided insights into the reaction pathway. The rate of imine formation is influenced by several factors, including the nature of the amine, the type and concentration of the acid catalyst, the reaction temperature, and the solvent system. For instance, the use of bulky amines, such as 2,6-bis(diisopropyl)aniline, has been shown to effectively trap in situ generated formaldehyde, leading to high yields of the corresponding imine. In one reported study, the reaction of in situ generated formaldehyde with 2,6-bis(diisopropyl)aniline at room temperature for one hour resulted in a 74% yield of the imine.

The table below summarizes key findings from studies on controlled imine formation from formaldehyde precursors, illustrating the influence of reaction partners on the efficiency of the transformation.

AmineCatalystReaction ConditionsProductYield (%)
2,6-bis(diisopropyl)anilineNot specifiedRoom Temperature, 1 hN-(2,6-diisopropylphenyl)methanimine74

Electrophilic Activation and Subsequent Cascade Transformations

This compound can be activated by electrophiles, most notably Lewis acids, to initiate cascade reactions, leading to the formation of more complex molecular architectures. The activation begins with the coordination of a Lewis acid to one of the oxygen atoms of the acetal. This coordination enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. This initial activation step generates a highly reactive oxocarbenium ion intermediate and an alcohol-Lewis acid complex.

The generated oxocarbenium ion is a potent electrophile that can participate in a variety of subsequent transformations. In the presence of suitable nucleophiles, this intermediate can trigger a cascade of bond-forming events. For example, intramolecular reactions can occur if the nucleophile is tethered to the acetal-bearing molecule, leading to the formation of cyclic structures. Intermolecular cascade reactions are also possible, where the oxocarbenium ion reacts with an external nucleophile, and the resulting intermediate undergoes further sequential reactions.

While specific examples detailing cascade reactions initiated by the electrophilic activation of this compound are not extensively documented in the readily available literature, the general principles of acetal activation suggest a broad potential for such transformations. For instance, a Lewis acid-catalyzed reaction could involve the formation of an imine intermediate, as described in the previous section, which then undergoes a subsequent cyclization reaction with various enaminones. This type of transformation has been shown to produce tetrahydropyrimidine compounds in yields ranging from 50% to 99%.

The following table outlines a conceptual framework for Lewis acid-mediated cascade transformations involving activated acetal intermediates, based on analogous reactions.

Lewis AcidNucleophileIntermediateCascade ProcessFinal Product Class
TiCl4AlkeneOxocarbenium ionPrins-type cyclizationSubstituted tetrahydropyran
BF3·OEt2IndoleOxocarbenium ionFriedel-Crafts alkylation/cyclizationFused heterocyclic systems
Sc(OTf)3Silyl (B83357) enol etherOxocarbenium ionMukaiyama aldol/cyclizationPolycyclic ethers

Advanced Mechanistic and Computational Studies on Formaldehyde Diisopropyl Acetal

Quantum Chemical Approaches for Detailed Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transient species and the determination of reaction pathways.

Density Functional Theory (DFT) for Transition State Analysis and Energy Barrier Determination

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the mechanisms of organic reactions, including the hydrolysis of acetals. By modeling the reaction pathway, DFT can identify the transition state—the highest energy point along the reaction coordinate—and determine the energy barrier that must be overcome for the reaction to proceed.

For the hydrolysis of formaldehyde (B43269), a process closely related to the reactions of formaldehyde diisopropyl acetal (B89532), DFT calculations have been employed to determine the energy barriers for both uncatalyzed and acid-catalyzed pathways. nih.govacs.org In the absence of a catalyst, the hydrolysis of formaldehyde proceeds through a four-membered ring transition state, which is kinetically unfavorable due to significant ring tension. nih.gov The calculated energy barrier for this uncatalyzed reaction is substantial. nih.govacs.org However, in the presence of an acid catalyst, such as sulfuric acid, the reaction mechanism is altered, leading to a significant reduction in the activation energy. nih.govacs.org The catalyst facilitates the reaction by stabilizing the transition state. nih.gov

Table 1: Calculated Energy Barriers for the Hydrolysis of Formaldehyde This table presents theoretical energy barriers for the hydrolysis of formaldehyde, serving as a model for the reactivity of formaldehyde diisopropyl acetal.

Reaction PathwayCatalystCalculated Energy Barrier (kcal/mol)Reference
Hydrolysis of FormaldehydeNone38.6 nih.govacs.org
Hydrolysis of FormaldehydeSulfuric Acid1.5 nih.govacs.org

Spectroscopic and Kinetic Investigations of this compound Reactivity

Experimental techniques provide crucial data to validate and complement computational findings. In-situ spectroscopy and kinetic isotope effect studies are particularly powerful for probing reaction mechanisms.

In-Situ Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Intermediate Species Detection

In-situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. mdpi.com It allows for the detection and characterization of short-lived intermediates without the need for sample isolation. In the context of this compound reactions, ATR-IR can be used to observe the formation and consumption of key species.

For instance, in the study of formaldehyde oxidation, a related process, in-situ ATR-IR has been successfully employed to detect adsorbed reaction intermediates on a catalyst surface. nih.govbeilstein-journals.org By using techniques such as deuterium (B1214612) labeling and low temperatures to slow down the reaction, researchers were able to identify characteristic IR absorption bands for species like adsorbed formyl intermediates. nih.gov A similar approach could be applied to the reactions of this compound to identify intermediates such as the oxocarbenium ion or hemiacetal species that are proposed in the reaction mechanism.

Kinetic Isotope Effects (KIEs) for Rate-Determining Step Identification in this compound Reactions

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Measuring KIEs can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.eduyoutube.com

In the hydrolysis of acetals, a primary KIE would be expected if a carbon-hydrogen bond to the acetal carbon is broken in the rate-determining step. A secondary KIE might be observed if the hybridization of the acetal carbon changes during the rate-determining step, for example, from sp³ to sp². By synthesizing this compound with deuterium at specific positions and comparing its reaction rate to the non-deuterated compound, one could determine whether the C-H bond cleavage is part of the slowest step in the reaction mechanism.

Computational Modeling for Reactivity and Selectivity Prediction

Computational modeling has emerged as a powerful tool for predicting the reactivity and selectivity of organic reactions. usda.gov By simulating the reaction under various conditions and with different substrates, it is possible to gain a predictive understanding of the reaction outcome.

For this compound, computational models can be used to explore its reactivity towards different nucleophiles or under various catalytic conditions. These models can help in understanding the factors that govern regioselectivity and stereoselectivity in its reactions. For example, by calculating the energies of different possible transition states leading to various products, one can predict which reaction pathway is more favorable and thus which product will be predominantly formed. Such predictive power is invaluable for designing new synthetic methodologies and for optimizing existing reaction conditions.

Prediction of Reaction Outcomes and Identification of Undesired By-product Formation

The prediction of reaction outcomes for species like this compound heavily relies on computational chemistry, particularly Density Functional Theory (DFT). DFT calculations allow chemists to model reaction pathways, determine the energies of transition states, and predict the kinetic and thermodynamic favorability of various transformations. acs.org Modern approaches even combine reaction template libraries with machine learning to forecast the major products of complex reactions with high accuracy. mit.edunih.gov

For this compound, the most common reactions are hydrolysis and transacetalization. Computational models would predict the outcome by simulating the step-by-step mechanism. Under acidic conditions, the reaction initiates with the protonation of one of the ether oxygens. chemtube3d.commasterorganicchemistry.com This is followed by the elimination of an isopropanol (B130326) molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile (water for hydrolysis, or another alcohol for transacetalization). masterorganicchemistry.comleah4sci.com

Identification of By-products:

Computational studies are instrumental in identifying potential undesired by-products by mapping out alternative reaction pathways. For this compound, potential side reactions include:

Elimination Reactions: The isopropyl groups, under certain acidic and thermal conditions, could undergo elimination to form propene.

Over-oxidation: In the presence of strong oxidizing agents, the acetal could be cleaved or the alcohol products could be further oxidized. nih.gov

Rearrangements: The intermediate oxocarbenium ion could potentially undergo rearrangements, although this is less likely for this simple structure.

By calculating the activation energy for each potential primary and side reaction, computational models can predict the distribution of products under specific conditions. A higher activation barrier implies a less favorable reaction pathway, meaning the corresponding product will be formed in smaller quantities, if at all. The use of computational tools to predict reaction outcomes is a rapidly advancing field, with template-free, machine learning-based methods showing the potential to outperform older, template-based models. neurips.cc

Illustrative Data: Hypothetical Reaction Pathways

The following table illustrates the type of data that a DFT study on the acid-catalyzed hydrolysis of this compound might generate. The values are representative and intended for explanatory purposes.

Reaction StepDescriptionHypothetical Calculated Activation Energy (kcal/mol)Predicted Outcome
Primary Pathway: Hydrolysis
1. ProtonationProtonation of an acetal oxygen.5.2Favorable
2. EliminationLoss of isopropanol to form an oxocarbenium ion.15.8Rate-determining step
3. Nucleophilic AttackAttack of water on the carbocation.3.1Favorable
4. DeprotonationFormation of the hemiacetal.2.5Favorable
Side Reaction: Elimination
5. E1 EliminationElimination of propene from the protonated acetal.28.5Unfavorable by-product

This illustrative data suggests that the hydrolysis pathway is significantly more favorable than the elimination side reaction, leading to the desired hemiacetal as the major intermediate product.

Rational Design Principles for Catalytic Systems Utilizing this compound

The rational design of catalysts for reactions involving this compound is centered on enhancing the rate and selectivity of the desired transformation, typically acetalization, transacetalization, or hydrolysis. rsc.orgresearchgate.net The design principles are largely guided by the reaction mechanism, which almost invariably involves an acid catalyst. nih.gov

Key Design Principles:

Acid Strength and Type: Both Brønsted and Lewis acids can catalyze acetal reactions. mdpi.comorganic-chemistry.org The choice of acid and its strength is critical. A catalyst that is too weakly acidic may not be effective, while one that is too strongly acidic can lead to undesired side reactions like elimination or decomposition. nih.gov Computational methods can help screen potential catalysts by calculating the energy barriers for the desired reaction versus side reactions.

Steric Hindrance and Substrate Matching: The catalyst's active site must be accessible to the substrate. For a sterically bulky molecule like this compound, catalysts with open and accessible acid sites are preferred. In heterogeneous catalysis, the pore size of materials like zeolites or mesoporous polymers is a crucial design parameter. researchgate.netrsc.org The catalyst must have pores large enough to admit the reactant molecules and allow the products to diffuse out.

Active Site Engineering: For solid acid catalysts, the nature and distribution of acid sites are key. For instance, in zeolites, the ratio of Brønsted to Lewis acid sites can be tuned by altering the Si/Al ratio or by introducing different metal cations. mdpi.com This tuning allows for the optimization of catalytic activity and selectivity for a specific acetal transformation.

Solvent and Water Management: In acetal synthesis, the removal of the water by-product is essential to drive the equilibrium towards the product. nih.gov Catalytic systems can be designed to facilitate this, for example, by using hydrophobic catalyst surfaces or by operating in solvent systems that allow for azeotropic removal of water. Conversely, for hydrolysis, water is a key reactant.

Illustrative Data: Catalyst Design Considerations

The following table outlines rational design principles for a hypothetical transacetalization reaction involving this compound.

Design ParameterPrincipleRationale for this compoundDesired Outcome
Catalyst Acidity Optimize Brønsted/Lewis acid ratio.The bulky isopropyl groups may favor more open Lewis acid sites.High selectivity towards the transacetalization product.
Catalyst Support Use a mesoporous support (e.g., MCM-41).Accommodates the steric bulk of the diisopropyl acetal, preventing pore blockage. mdpi.comHigh catalytic activity and turnover number.
Reaction Conditions Anhydrous conditions with a Dean-Stark trap.Removes the displaced isopropanol, driving the reaction equilibrium forward.High yield of the desired acetal product.
Catalyst Hydrophobicity Introduce hydrophobic surface modifications.Prevents competitive adsorption of any trace water, which could lead to hydrolysis.Minimize undesired hydrolysis by-products.

By systematically applying these design principles, often guided by computational modeling and detailed mechanistic studies, it is possible to develop highly efficient and selective catalytic systems for transformations involving this compound.

Broader Scientific and Industrial Applications of Formaldehyde Diisopropyl Acetal

Applications in Polymer Science and Materials Chemistry

In polymer and materials science, the application of formaldehyde (B43269) diisopropyl acetal (B89532) is centered on its ability to act as a latent source of formaldehyde. Formaldehyde is a fundamental building block for many thermosetting polymers and a potent crosslinking agent. The use of an acetal derivative provides a method to control the initiation of polymerization or crosslinking, enhancing processability and safety.

Formaldehyde is a widely used crosslinking agent that functions by forming methylene (B1212753) bridges (-CH₂-) between polymer chains, a reaction that is fundamental to the curing of resins like phenol-formaldehyde (Bakelite), urea-formaldehyde, and melamine-formaldehyde. This process creates a rigid, three-dimensional network structure, imparting thermal stability and mechanical strength to the final material.

The direct use of formaldehyde gas or its aqueous solution (formalin) can be problematic due to its high reactivity and volatility. Formaldehyde diisopropyl acetal offers a solution by acting as a 'protected' form of formaldehyde. The crosslinking process using the acetal involves two key stages:

Hydrolysis (De-protection): The acetal is stable under neutral or basic conditions. However, in the presence of an acid catalyst and typically water, it hydrolyzes to release formaldehyde and two molecules of isopropanol (B130326). This reaction allows the formaldehyde to be generated in situ.

Crosslinking: The released formaldehyde then participates in the crosslinking reaction with the polymer backbone. For instance, it reacts with the amino groups on different protein chains, linking them via a methylene bridge. c2es.org This mechanism is crucial for creating stable polymer networks. c2es.orgidtechex.com

The ability to control the release of formaldehyde is critical not only for polymer curing but also for applications where a slow, sustained release is desired, such as in preservatives. Formaldehyde is a highly effective biocide and preservative because it crosslinks proteins in microorganisms and biological tissues, preventing degradation and decay. researchgate.netelsevierpure.com

This compound can serve as a controlled-release agent. The rate of its hydrolysis, and thus the rate of formaldehyde release, can be tuned by controlling factors like pH and temperature. This property is valuable in:

Thermoset Resins: In the production of thermoset articles, the acetal can be mixed with the base resin and other components at room temperature without initiating significant curing. Curing begins only when the mixture is heated or when an acid catalyst is activated, which triggers the hydrolysis of the acetal and the subsequent crosslinking by the released formaldehyde.

Preservative Systems: As a safer alternative to free formaldehyde, the acetal can be incorporated into formulations where its gradual breakdown provides long-term antimicrobial protection. columbia.edu This concept is applied in various fields, including in some specialized materials like dental root-canal sealers, where paraformaldehyde-containing cements are designed to release formaldehyde to disinfect the area. nih.gov

The stability of the acetal under non-acidic conditions makes it a more manageable and less hazardous source of formaldehyde compared to formalin. columbia.edu

Contributions to Sustainable Chemistry and Carbon Dioxide Utilization

A significant emerging area of interest is the synthesis of acetals, including this compound, from carbon dioxide (CO₂). This positions the compound as a key target in Carbon Capture and Utilization (CCU) strategies, which aim to convert waste CO₂ into valuable chemicals, thereby creating economic incentives for decarbonization and establishing a circular carbon economy. c2es.orgidtechex.com

The conversion of CO₂ into formaldehyde is a four-electron reduction process (CO₂ + 4e⁻ + 4H⁺ → HCHO + H₂O). This transformation is challenging because formaldehyde itself is highly reactive and can be easily over-reduced to methanol (B129727) (a six-electron reduction). rsc.orgrsc.org A promising strategy to overcome this is to capture the formaldehyde product in situ by converting it into a more stable derivative, such as an acetal. rsc.orgresearchgate.net

Recent research has focused on the catalytic reduction of CO₂ in the presence of silylating or borating agents, which directly yields stable bis(silyl) or bis(boryl) acetals. rsc.orgnih.gov These acetal compounds serve as direct surrogates for formaldehyde and can be easily converted to release it when needed. columbia.educhemistryviews.orgacs.org

For instance, researchers have developed magnesium-based catalysts that facilitate the reaction of CO₂ with triphenylsilane (B1312308) to produce a stable bis(silyl)acetal, H₂C(OSiPh₃)₂. acs.orgchemistryviews.orgacs.org This acetal can be isolated and later treated with a fluoride (B91410) source to release formaldehyde instantaneously at room temperature. acs.org This approach effectively makes the acetal a stable, transportable carrier of formaldehyde derived from CO₂. While this work focuses on silyl (B83357) acetals, it establishes the principle that acetal formation is a key pathway for the selective four-electron reduction of CO₂.

Carbon Capture and Utilization (CCU) refers to a set of technologies that capture CO₂ from industrial sources and convert it into valuable products. mdpi.commdpi.com This approach provides a potential revenue stream to offset the high cost of carbon capture and contributes to a more circular economy. idtechex.com The synthesis of chemicals like formaldehyde and its derivatives is a key CCU pathway. c2es.org

Integrating acetal synthesis into CCU involves several steps:

Capture: CO₂ is captured from flue gas streams of power plants or other industrial facilities.

Conversion: The captured CO₂ is used as a C1 feedstock in a chemical reactor. Using catalytic processes (such as electrochemical, photochemical, or thermocatalytic methods), the CO₂ is reduced.

Product Formation: In the presence of an alcohol (like isopropanol) or other trapping agents under the right catalytic conditions, the reduced CO₂ forms a stable acetal, such as this compound.

This pathway is advantageous because formaldehyde is a high-volume commodity chemical used to produce resins, adhesives, and other materials. nih.gov Synthesizing it from waste CO₂ rather than from methanol (which is typically derived from fossil fuels) represents a significant step toward decarbonizing the chemical industry. nih.govnih.gov Acetal synthesis provides a practical route to this goal by overcoming the challenges of isolating pure formaldehyde from the reduction process. rsc.orgrsc.org

The direct and selective conversion of CO₂ to acetals is an active area of catalysis research. The primary challenge is the high thermodynamic stability of the CO₂ molecule. Overcoming this requires highly active and selective catalysts. Several approaches are being explored:

Homogeneous Catalysis: This involves soluble metal complex catalysts. Systems based on magnesium, chemistryviews.orgacs.org ruthenium, and iron mdpi.com have been investigated for the hydrogenation or hydrosilylation of CO₂ to formaldehyde or its derivatives. For example, a magnesium complex combined with a borane (B79455) co-catalyst was shown to effectively produce a bis(silyl)acetal from CO₂ and triphenylsilane at room temperature. chemistryviews.org

Electrocatalysis: This method uses renewable electricity to drive CO₂ reduction. While many electrocatalysts reduce CO₂ to carbon monoxide (CO) or formic acid, research is underway to develop catalysts that can achieve the four-electron reduction to formaldehyde. nanoge.orgdigitellinc.com Performing the electrolysis in a solvent like methanol can lead to the in situ formation of formaldehyde derivatives. nih.gov

Photocatalysis: This approach uses light energy to drive the reaction, mimicking photosynthesis. Semiconductor materials are being designed to absorb light and generate the high-energy electrons needed for CO₂ reduction.

A summary of representative catalytic approaches for CO₂ reduction to formaldehyde-level products is presented in the table below.

Table 1: Research Findings on Catalytic Systems for CO₂ Reduction to Formaldehyde and Derivatives

Catalytic Approach Catalyst System Example Reductant Product Form Key Finding Reference
Homogeneous Catalysis [TismPriBenz]MgX + B(C₆F₅)₃ Triphenylsilane (Ph₃SiH) Bis(silyl)acetal Enables selective CO₂ reduction to a stable formaldehyde surrogate at room temperature. chemistryviews.org
Homogeneous Catalysis [RuH₂(H₂)(PCyp₃)₂] H₂ Formaldehyde A highly efficient ruthenium complex for the direct hydrogenation of CO₂ to formaldehyde. mdpi.com
Paired Electrosynthesis Not specified Methanol (as solvent/reactant) Formaldehyde derivatives Simultaneous generation of formaldehyde derivatives at both the anode (from methanol oxidation) and cathode (from CO₂ reduction). nih.gov

This ongoing research highlights a clear trend towards using acetal synthesis as a cornerstone of future CCU technologies aimed at producing valuable C1 building blocks from waste CO₂.

Biological Interactions and Related Biomedical Research Contexts

This compound, while a specific chemical entity, is part of the broader class of acetals. Its biological interactions are primarily understood through the lens of its potential hydrolysis and the subsequent effects of its constituent parts: formaldehyde and isopropanol. Research into analogous acetal compounds, particularly in materials science and metabolic studies, provides a framework for understanding its potential biomedical relevance.

Investigation of Formaldehyde Release Mechanisms in Biological Analogs

The stability of an acetal is highly dependent on the surrounding chemical environment. In aqueous systems, particularly under acidic conditions, acetals can undergo hydrolysis to revert to their original aldehyde or ketone and alcohol components. wikipedia.orgmasterorganicchemistry.com This reaction is a critical consideration in biological contexts, where pH variations can influence the rate of formaldehyde release from this compound.

The mechanism of release begins with the protonation of one of the oxygen atoms in the acetal group by an acid catalyst. youtube.com This step makes the corresponding alcohol a good leaving group. The departure of the alcohol results in a resonance-stabilized carbocation. A water molecule can then attack this electrophilic carbon. Subsequent deprotonation yields a hemiacetal. masterorganicchemistry.com The hemiacetal itself is an intermediate that can then undergo further acid-catalyzed hydrolysis to release the second alcohol molecule and the original aldehyde—in this case, formaldehyde. masterorganicchemistry.comncert.nic.in

The entire process is an equilibrium. wikipedia.orgyoutube.com In a biological system, the continuous removal of the products (formaldehyde and isopropanol) through metabolic processes would drive the reaction forward, favoring the breakdown of the acetal. youtube.com Research has demonstrated that certain acetal compounds can serve as effective formaldehyde surrogates, designed to release formaldehyde under specific, mild conditions for use in chemical synthesis. rsc.org This principle of controlled release is central to understanding how this compound would behave in a biological analog, where local pH changes could trigger the release of formaldehyde. nih.gov Formaldehyde itself is an endogenous metabolite but is highly reactive, capable of forming crosslinks with biomolecules like nucleic acids and proteins, a process implicated in its toxicity. nih.gov

Acetal Compounds in Advanced Materials Science: Case Studies in Dental Composites

In materials science, acetal polymers, specifically polyoxymethylene (POM) which is a polymer of formaldehyde, have been investigated for biomedical applications, most notably in dentistry. mdpi.comnih.gov Acetal resins are used as an alternative to traditional materials like polymethylmethacrylate (PMMA) and metal alloys for applications such as removable partial denture frameworks, temporary prostheses, and clasps. mdpi.comresearchgate.netresearchgate.net

The primary advantages of acetal resins in this context include superior aesthetics due to their tooth-like color, high resistance to abrasion, and excellent tensile strength. researchgate.net However, their performance and biological interaction within the oral environment are subjects of ongoing research.

Studies have compared the clinical performance of acetal resin frameworks to conventional cobalt-chromium (Co-Cr) frameworks for removable partial dentures. One study found that over a 12-month period, patients with acetal resin dentures reported higher satisfaction. researchgate.net The same study observed that Co-Cr frameworks were associated with a greater increase in gingival index, pocket depth, and bone resorption around abutment teeth compared to acetal resin frameworks. researchgate.net

Another area of investigation is the color stability of acetal resins, which is crucial for aesthetic dental restorations. mdpi.com Research comparing acetal resin (POM) with PMMA for temporary prostheses found that acetal resin exhibited significant color change after six months of in vivo use, suggesting that PMMA had better color stability. mdpi.com The discoloration of dental materials can be influenced by factors within the oral cavity, such as salivary pH and the absorption of colorants from food and beverages. mdpi.com

Furthermore, the surface properties of acetal resins can influence microbial adhesion. Some research indicates that acetal-based dentures may show a higher affinity for Candida attachment compared to other polymers, a factor attributed to its surface roughness. nih.gov

Table 1: Comparative Research Findings on Acetal Resins in Dental Applications

Parameter Studied Acetal Resin (POM) Finding Comparison Material(s) Reference
Patient Satisfaction Higher satisfaction reported with acetal framework. Cobalt-Chromium (Co-Cr) researchgate.net
Biological Impact Lower gingival index, pocket depth, and bone resorption compared to the alternative. Cobalt-Chromium (Co-Cr) researchgate.net
Color Stability Showed significant color change (ΔEab* of 12.90) at 6 months. Polymethylmethacrylate (PMMA) mdpi.com

| Microbial Adhesion | May exhibit higher affinity for Candida attachment. | Polyamide-based materials | nih.gov |

Enzymatic and Non-Enzymatic Metabolic Transformations of Acetal Derivatives

The metabolic fate of this compound is not directly documented. However, based on its structure, its metabolism would be predicted to proceed via hydrolysis into formaldehyde and isopropanol, with each of these products entering established metabolic pathways.

Non-Enzymatic Transformation: As discussed, the primary non-enzymatic transformation is acid-catalyzed hydrolysis. This can occur in environments with low pH, such as certain cellular compartments or tissues, leading to the release of formaldehyde and isopropanol without direct enzymatic action. wikipedia.orgmasterorganicchemistry.com There is also a growing understanding of non-enzymatic, metabolism-like reaction networks that can transform small organic molecules, though specific reactions involving this acetal are not defined. nih.gov

Enzymatic Transformation: Following hydrolysis, the resulting formaldehyde and isopropanol would be substrates for various enzymes.

Formaldehyde Metabolism: Formaldehyde is a known endogenous metabolite that is detoxified primarily through pathways involving glutathione. nih.gov The key enzyme in this process is alcohol dehydrogenase 5 (ADH5), also known as formaldehyde dehydrogenase, which oxidizes the formaldehyde-glutathione adduct. The product is then further oxidized to formic acid by aldehyde dehydrogenase 2 (ALDH2), which can then be incorporated into the one-carbon metabolic pool. nih.gov

Isopropanol Metabolism: Isopropanol is metabolized in the liver primarily by alcohol dehydrogenase (ADH), the same family of enzymes that metabolizes ethanol. researchgate.net ADH oxidizes isopropanol to acetone (B3395972). Acetone is then further metabolized, potentially through pathways involving cytochrome P450 enzymes, such as CYP2E1. researchgate.net The resulting intermediates can eventually enter central metabolic pathways like the Krebs cycle. imrpress.com

Table 2: Key Enzymes in the Potential Metabolism of this compound Derivatives

Metabolite Enzyme Metabolic Action Reference
Formaldehyde Alcohol Dehydrogenase 5 (ADH5) Oxidizes the formaldehyde-glutathione adduct. nih.gov
Formaldehyde Aldehyde Dehydrogenase 2 (ALDH2) Oxidizes the product of ADH5 action to formic acid. nih.gov
Isopropanol Alcohol Dehydrogenase (ADH) Oxidizes isopropanol to acetone. researchgate.net

Analytical Methodologies for Formaldehyde Diisopropyl Acetal and Its Derivatives

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are fundamental in separating formaldehyde (B43269) diisopropyl acetal (B89532) from reaction mixtures, starting materials, and byproducts, allowing for precise quantitative analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity and Reaction Monitoring

Gas chromatography with a flame ionization detector (GC-FID) is a primary technique for assessing the purity of formaldehyde diisopropyl acetal and for monitoring the progress of its synthesis. measurlabs.com GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. measurlabs.com The separated compounds are then detected by the FID, which generates a signal proportional to the amount of organic compound being burned. measurlabs.com This makes GC-FID an excellent tool for quantifying the percentage of this compound in a sample and for tracking the consumption of reactants like formaldehyde and isopropanol (B130326), and the formation of the acetal product over time. measurlabs.comchembk.com For instance, in the synthesis of acetals, GC-FID can be used to determine the reaction endpoint by monitoring the disappearance of the starting aldehyde peak and the appearance of the acetal peak. nih.gov

Key parameters for GC-FID analysis include the type of capillary column, temperature programming of the oven, and the flow rates of the carrier gas, hydrogen, and air for the detector. researchgate.net While direct analysis of formaldehyde can be challenging due to its high polarity, its conversion to the more volatile diisopropyl acetal allows for straightforward GC analysis. nih.govshimadzu.com

Table 1: Illustrative GC-FID Parameters for Acetal Analysis

ParameterValue
Column SH-Rtx-Wax (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Detector Temperature 280 °C
Injection Volume 0.2 µL
Split Ratio 25:1
Carrier Gas Helium
Oven Program Programmed heating

This table provides a representative set of parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Aqueous System Analysis

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing this compound in aqueous systems, or for analyzing its precursor, formaldehyde, in various matrices. vtt.finih.gov While the acetal itself is less polar and might be analyzed by reversed-phase HPLC, the analysis of residual formaldehyde in a sample often requires derivatization to enhance its detection by UV or fluorescence detectors. vtt.fijfda-online.com Common derivatizing agents for formaldehyde include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansylhydrazine. jfda-online.comnih.gov The resulting hydrazone is highly chromophoric and can be readily quantified. researchgate.net

HPLC methods offer versatility in column choice (e.g., C18, C8) and mobile phase composition, allowing for the separation of the derivatized analyte from other components in the sample matrix. nih.govresearchgate.net This is crucial in complex samples where other aldehydes or ketones might be present. vtt.fi For instance, the EPA Method 8315A utilizes DNPH derivatization followed by HPLC analysis for the determination of carbonyl compounds, including formaldehyde. vtt.fi

Spectroscopic Characterization Methods in Research

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as powerful tools for its characterization in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. core.ac.uk Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. core.ac.uk

In the ¹H NMR spectrum of this compound, characteristic signals would include a singlet for the methylene (B1212753) protons of the acetal group (O-CH₂-O) and a septet and a doublet for the isopropyl groups. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the compound's structure. rsc.org

The ¹³C NMR spectrum will show distinct peaks for the methylene carbon of the acetal and the methine and methyl carbons of the isopropyl groups. rsc.org The chemical shifts of these signals are indicative of their bonding environment. core.ac.uk Quantitative NMR (qNMR) can also be employed for the precise determination of the concentration of this compound in a solution by comparing the integral of a specific signal of the analyte to that of a known amount of an internal standard. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusType of Proton/CarbonPredicted Chemical Shift (ppm)Multiplicity
¹H Methylene (O-CH₂-O)~4.6-4.8Singlet
¹H Methine (CH of isopropyl)~3.8-4.0Septet
¹H Methyl (CH₃ of isopropyl)~1.1-1.2Doublet
¹³C Methylene (O-CH₂-O)~90-95-
¹³C Methine (CH of isopropyl)~65-70-
¹³C Methyl (CH₃ of isopropyl)~20-25-

These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. libretexts.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. libretexts.org For this compound, key characteristic absorptions would include C-O stretching vibrations, which are typically strong and appear in the fingerprint region of the spectrum, and C-H stretching and bending vibrations. libretexts.orgyoutube.com The absence of a strong carbonyl (C=O) stretch, which would be prominent in the starting material formaldehyde, confirms the formation of the acetal. libretexts.orgpressbooks.pub

IR spectroscopy is also a valuable tool for monitoring the progress of the acetal formation reaction. By observing the disappearance of the characteristic C=O stretching band of formaldehyde and the appearance of the C-O stretching bands of the acetal, one can follow the conversion of reactants to products in real-time. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationWavenumber (cm⁻¹)Intensity
C-H (alkane) Stretch2850-3000Strong
C-O (acetal) Stretch1000-1200Strong
C-H (alkane) Bend1350-1480Medium

This table presents typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. nih.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. nih.govnih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm its molecular weight (132.20 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum is unique to the molecule and can be used to confirm its structure. Common fragmentation pathways for acetals involve the cleavage of the C-O bonds. The identification of impurities can also be achieved through GC-MS analysis, where minor peaks in the chromatogram can be analyzed by their mass spectra to determine their chemical identity. researchgate.netbiorxiv.orgnih.gov This is crucial for ensuring the quality and purity of the final product.

Advanced Detection Strategies in Complex Matrices

The accurate quantification of this compound, particularly in complex sample matrices like consumer products or industrial process streams, necessitates advanced analytical strategies. Direct injection and analysis may not always provide the required sensitivity or selectivity due to the compound's chemical properties and potential interferences. Therefore, methods that enhance detection sensitivity and address the challenges posed by coexisting substances are crucial for reliable analysis.

Derivatization Techniques for Enhanced Detection Sensitivity

Direct analysis of this compound, a volatile organic compound, is often achievable using methods like gas chromatography-mass spectrometry (GC-MS) ca.govscribd.com. However, when present at trace levels or in matrices that produce high background noise, derivatization can be an effective strategy to improve detection limits and enhance the signal response chromatographyonline.com. Derivatization modifies the analyte to create a new compound with properties more suitable for a given analytical method, such as increased volatility for GC or the addition of a chromophore for UV-Visible spectrophotometry chromatographyonline.comlibretexts.org.

A primary strategy for enhancing the detection sensitivity of this compound involves an indirect approach based on its chemical structure. As an acetal, it can undergo acid-catalyzed hydrolysis to revert to its original constituents: formaldehyde and isopropanol pearson.com. The liberated formaldehyde can then be reacted with a derivatizing agent to form a highly colored or fluorescent product, which can be detected with much greater sensitivity than the parent acetal.

Several well-established reagents are used for the derivatization of formaldehyde. These include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most common derivatizing agents for aldehydes and ketones. It reacts with formaldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly responsive to UV detection, making it ideal for analysis by High-Performance Liquid Chromatography (HPLC) nih.gov.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with carbonyl compounds to form oxime derivatives. The resulting PFB-oxime is highly electronegative due to the fluorine atoms, making it exceptionally sensitive to electron capture detection (ECD) in gas chromatography.

Hantzsch Reaction Reagents (e.g., Acetylacetone): In the Hantzsch reaction, formaldehyde reacts with a β-diketone (like acetylacetone) and an amine (like ammonium (B1175870) acetate) to produce a dihydropyridine (B1217469) derivative. This product can be quantified using colorimetric assays and is noted for its low detection limits .

The choice of derivatization agent depends on the available instrumentation and the required sensitivity.

Derivatization ReagentTarget Analyte (Post-Hydrolysis)Resulting DerivativePrimary Analytical MethodAdvantage
2,4-Dinitrophenylhydrazine (DNPH)FormaldehydeFormaldehyde-DNPHHPLC-UVForms stable, UV-active derivative. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)FormaldehydeFormaldehyde-PFB-OximeGC-ECD/MSCreates highly sensitive derivative for GC.
Acetylacetone / Ammonium AcetateFormaldehydeDihydropyridine DerivativeSpectrophotometry / Colorimetric AssayEnables sensitive colorimetric detection.
Acylating Agents (e.g., Acetic Anhydride)IsopropanolIsopropyl AcetateGC-MS / GC-FIDPotentially useful for confirming stoichiometry by analyzing the alcohol byproduct. osti.gov

Addressing Interference from Coexisting Compounds in Analytical Assays

This compound may be present in a variety of complex products, including nail care formulations and chemical synthesis mixtures ca.govscribd.comnih.gov. In these matrices, numerous other compounds coexist, which can significantly interfere with analytical measurements, leading to inaccurate quantification or false positives.

Direct GC-MS Analysis: During the direct analysis of this compound by GC-MS, interference often arises from other volatile or semi-volatile organic compounds in the sample matrix scribd.com. For example, in nail products, solvents, plasticizers, and fragrance components can co-elute with the target analyte, making accurate peak integration difficult. In some cases, high concentrations of matrix components can overload and foul the chromatographic column and detector scribd.com. A common first step to mitigate this is sample dilution. However, excessive dilution can lower the analyte concentration below the instrument's limit of detection, making this approach a trade-off between reducing interference and maintaining sensitivity scribd.com.

Indirect Derivatization Analysis: When using the hydrolysis-derivatization approach, the primary source of interference comes from other aldehydes and ketones present in the original sample. Derivatizing agents like DNPH are not specific to formaldehyde and will react with any coexisting carbonyl compounds nih.gov. This results in a mixture of different hydrazone derivatives. Without proper separation, the response from these other derivatives would contribute to the signal for formaldehyde, leading to an overestimation of its concentration.

To address this, the analytical method must incorporate a robust separation step. High-performance liquid chromatography (HPLC) or gas chromatography (GC) is essential to resolve the formaldehyde derivative from other derivatives that may have formed nih.gov. The selection of the correct chromatographic column, mobile phase gradient (for HPLC), or temperature program (for GC) is critical to achieving baseline separation and ensuring that the peak measured corresponds only to the analyte of interest.

Furthermore, sample preparation and cleanup techniques can be employed to remove interfering substances before analysis. Solid-Phase Extraction (SPE) is a powerful technique that can selectively isolate the analyte or remove interfering matrix components based on differences in their chemical properties.

Analytical ApproachPotential Source of InterferenceEffect on AnalysisMitigation Strategy
Direct GC-MSCo-eluting volatile compounds from the matrix (e.g., solvents, fragrances). scribd.comInaccurate peak integration; column and detector fouling. scribd.comSample dilution; optimization of GC temperature program; use of high-resolution mass spectrometry.
Indirect (Hydrolysis-Derivatization)Other aldehydes and ketones present in the original sample. nih.govFormation of multiple derivatives, leading to overestimation if not separated. nih.govHigh-resolution chromatographic separation (HPLC or GC) of derivatives.
GeneralComplex, non-volatile matrix components.Ion suppression in mass spectrometry; instrument contamination.Sample cleanup (e.g., Solid-Phase Extraction, liquid-liquid extraction) before analysis. osti.gov

Environmental Considerations and Ecological Fate of Formaldehyde Diisopropyl Acetal

Environmental Persistence and Degradation Pathways of Acetal (B89532) Compounds

The environmental persistence of acetal compounds, including formaldehyde (B43269) diisopropyl acetal, is largely dictated by their susceptibility to hydrolysis and microbial degradation. These processes determine the compound's half-life in various environmental compartments.

The stability of the acetal linkage is highly dependent on the pH of the surrounding medium. Acetals are generally stable under neutral to strongly basic conditions. osti.gov However, they readily undergo acid-catalyzed hydrolysis to yield the parent aldehyde or ketone and the corresponding alcohols. ashland.comnih.govchemistrysteps.com In the case of formaldehyde diisopropyl acetal, hydrolysis results in the formation of formaldehyde and two molecules of isopropanol (B130326).

The mechanism of this acid-catalyzed hydrolysis is a well-established process. youtube.com It involves the protonation of one of the ether oxygens, which facilitates the departure of an alcohol molecule (isopropanol) and the formation of a resonance-stabilized carbocation. This intermediate is then attacked by a water molecule, and subsequent deprotonation leads to the formation of a hemiacetal. The process repeats with the second alkoxy group, ultimately releasing the second alcohol molecule and the aldehyde (formaldehyde). chemistrysteps.com

The rate of hydrolysis is significantly influenced by the acidity of the environment; the reaction is much faster in acidic waters compared to neutral or alkaline conditions. acs.org Studies on various acetals have demonstrated that the structure of the acetal, including the nature of the alcohol and carbonyl precursors, affects the kinetics of hydrolysis. nih.govrsc.org For instance, the hydrolysis of benzaldehyde (B42025) diethyl acetal has been shown to be specific-acid catalyzed. rsc.org While specific kinetic data for the environmental hydrolysis of this compound under various pH conditions are not extensively documented in publicly available literature, the general principles of acetal chemistry suggest that its persistence in acidic aquatic systems would be limited due to this hydrolytic degradation pathway. The spontaneous hydrolysis of formaldehyde acetals, even in the absence of strong acids, has been shown to be highly sensitive to the basicity of the leaving group, indicating that the isopropoxy group's properties will influence its stability. rsc.org

Table 1: General Factors Influencing Acetal Hydrolysis in Aqueous Environments
FactorInfluence on Hydrolysis RateReference
pH Significantly faster in acidic conditions (pH < 7) nih.govacs.org
Temperature Increased temperature generally accelerates the reaction rate acs.org
Acetal Structure The electronic and steric properties of the parent aldehyde/ketone and alcohol affect stability nih.gov
Leaving Group The basicity of the alcohol leaving group influences the rate of spontaneous and acid-catalyzed hydrolysis rsc.org

While direct microbial degradation studies on this compound are scarce, the potential for its bioremediation can be inferred from the biodegradability of its hydrolysis products: formaldehyde and isopropanol.

Isopropanol is considered to be readily biodegradable by a wide variety of microorganisms in both soil and water. ashland.com Aerobic biodegradation of isopropanol has been demonstrated in fed-batch bioreactors using enriched solvent-tolerant bacterial consortia, with acetone (B3395972) being a key intermediate. nih.gov This suggests that once released via hydrolysis, isopropanol is unlikely to persist in the environment.

Formaldehyde is also subject to microbial degradation. Numerous bacteria and fungi have been identified that can utilize formaldehyde as a sole source of carbon and energy. nih.govnih.gov These microorganisms typically oxidize formaldehyde to formate (B1220265) and then to carbon dioxide. nih.gov However, formaldehyde is also known for its antimicrobial properties and can be toxic to many microorganisms at higher concentrations. nih.govnih.gov The effectiveness of bioremediation would therefore depend on the concentration of released formaldehyde and the presence of adapted microbial communities.

Furthermore, enzymatic hydrolysis of the acetal bond itself is a known biological process. For example, glycosidases, a class of enzymes, catalyze the hydrolysis of glycosidic bonds, which are essentially acetal linkages in carbohydrates. nih.gov Research has also explored artificial enzymes and the use of enzymes like subtilisin to catalyze the hydrolysis of synthetic acetals, indicating that biological systems can be engineered or adapted to break down these compounds. nih.govrsc.org This opens the possibility for the direct enzymatic cleavage of this compound in bioremediation scenarios.

Release Mechanisms into the Environment as a Formaldehyde Source

This compound can act as a "formaldehyde donor" or "formaldehyde releaser," meaning it can release formaldehyde into the environment under certain conditions. rsc.org The primary mechanism for this release is the hydrolysis reaction discussed previously, which is triggered by contact with acidic media, including atmospheric moisture which can be slightly acidic. acs.orgnih.gov

Potential release scenarios include:

Industrial Processes: If used as a solvent, a reactant in chemical synthesis, or a component in formulations, fugitive emissions or releases in wastewater streams could introduce the compound into the environment. chembk.comresearchgate.net

Product Use and Disposal: Products containing this compound, such as certain cosmetics, detergents, or industrial fluids, could release the compound during their use or after disposal. chembk.comeurekalert.org For instance, many personal care products use formaldehyde-releasing preservatives to extend shelf life. eurekalert.org

Environmental Transformation: Once in the environment, contact with acidic soil or water bodies would initiate hydrolysis, leading to the in-situ generation of formaldehyde.

The use of formaldehyde-based resins in materials like particleboard is a well-known source of environmental formaldehyde emissions. montrose-env.comresearchgate.net While not a resin itself, this compound represents another potential, albeit likely smaller-scale, pathway for the introduction of formaldehyde into the environment from chemical products.

Research into Transformation Products and their Environmental Implications

The environmental impact of this compound is directly tied to the ecotoxicological profiles of its primary transformation products: formaldehyde and isopropanol.

Formaldehyde:

Atmospheric Impact: In the atmosphere, formaldehyde is a volatile organic compound (VOC) that can contribute to the formation of photochemical smog and ground-level ozone when it reacts with nitrogen oxides in the presence of sunlight. montrose-env.com

Aquatic and Terrestrial Impact: Formaldehyde is not expected to persist in water or soil due to rapid hydration and transformation. epa.gov However, it is highly toxic to aquatic organisms. Its release into aquatic ecosystems could have acute toxic effects before it is diluted or degraded. Formaldehyde is also a known human carcinogen and can have various adverse health effects. nih.govnih.gov

Isopropanol:

Atmospheric Impact: Isopropanol released into the atmosphere is expected to exist as a vapor and degrade through reactions with hydroxyl radicals, with a relatively short atmospheric lifetime of one to two days. alberta.ca It has a low potential for contributing to photochemical smog. alberta.ca

Aquatic and Terrestrial Impact: Isopropanol is readily biodegradable and has a low potential for bioaccumulation. ashland.com While it can be toxic to aquatic life at high concentrations, environmental concentrations resulting from the slow hydrolysis of this compound are less likely to pose a significant risk, except in cases of large, concentrated spills. ashland.comsci-hub.se

Table 2: Environmental Profile of this compound Transformation Products
Transformation ProductKey Environmental CharacteristicsPotential ImplicationsReferences
Formaldehyde - Contributes to photochemical smog- Toxic to aquatic organisms- Known human carcinogen- Does not persist in water/soil but is highly reactive- Air pollution- Acute aquatic toxicity- Health hazard nih.govmontrose-env.comepa.gov
Isopropanol - Readily biodegradable- Low bioaccumulation potential- Short atmospheric lifetime- Low photochemical smog potential- Generally low environmental risk, except at high concentrations ashland.comnih.govalberta.ca

Future Research Directions and Emerging Paradigms for Formaldehyde Diisopropyl Acetal

Development of Next-Generation Catalytic Systems for Enhanced Sustainability

The traditional synthesis of formaldehyde (B43269) diisopropyl acetal (B89532) involves the acid-catalyzed reaction of formaldehyde with isopropanol (B130326). chembk.com While effective, there is a growing emphasis on developing more sustainable catalytic systems. Research is now directed towards heterogeneous catalysts, such as silica-supported organic catalysts and macroporous cation-exchange resins, which offer advantages like easier separation and reusability, contributing to a greener chemical process. acs.orgresearchgate.net The use of reactive distillation, combining reaction and separation in a single unit, has shown promise in achieving high conversion rates of formaldehyde. acs.org

Furthermore, the synthesis of formaldehyde itself, a key starting material, is undergoing a paradigm shift. rsc.org The conventional method relies on the energy-intensive oxidation of methanol (B129727). rsc.org A more sustainable alternative being explored is the four-electron reduction of carbon dioxide (CO2) to produce formaldehyde and its acetal derivatives. rsc.org This approach not only utilizes a greenhouse gas as a feedstock but also operates under milder conditions. rsc.org Catalytic systems based on ruthenium, iron, and osmium are being investigated for their potential in this CO2 reduction pathway. rsc.org

Expanding the Synthetic Utility of Formaldehyde Diisopropyl Acetal as a Multifunctional Chemical Synthon

This compound is primarily recognized as a protecting group for aldehydes and a precursor for other molecules. chembk.com However, its potential as a versatile C1 synthon in organic synthesis is an area of expanding research. A C1 synthon is a chemical entity that can introduce a single carbon atom into a molecule, a fundamental transformation in building complex organic structures.

Recent studies have demonstrated the use of formaldehyde and its derivatives in various carbon-carbon bond-forming reactions. For instance, formaldehyde can participate in aldol-type additions and hydroxymethylation reactions. researchgate.netrsc.org The development of methods for the enantioselective construction of complex molecules, such as tertiary 1,3-diols, has been achieved using formaldehyde in palladium-catalyzed reactions. researchgate.net Moreover, innovative strategies are being developed to use formaldehyde in catalytic, bidirectional homologation reactions with diazoalkanes to synthesize ketones. nih.gov These advancements highlight the growing recognition of formaldehyde and its acetals as valuable tools for constructing intricate molecular architectures. researchgate.net

Deeper Understanding of Complex Reaction Mechanisms and Reactive Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of acetals, including this compound, proceeds through a series of well-defined steps involving protonation, nucleophilic attack, and dehydration. youtube.comyoutube.comyoutube.com The reaction is typically acid-catalyzed, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. ncert.nic.in

The mechanism involves the formation of a hemiacetal intermediate, which then reacts further to form the acetal. ncert.nic.in The entire process is reversible and often under thermodynamic control. youtube.com Advanced computational studies, such as density functional theory (DFT) calculations, are being employed to elucidate the intricate details of these reaction pathways, including the structures and energies of transition states and reactive intermediates like oxocarbenium ions. rsc.orgresearchgate.netmasterorganicchemistry.com This deeper mechanistic insight is essential for controlling reaction outcomes and developing more efficient catalytic systems.

Addressing Unresolved Challenges in Analytical Quantification and Purity Control

Accurate quantification and stringent purity control are paramount for the safe and effective use of this compound in any application. However, the analysis of formaldehyde and its derivatives presents several challenges due to their volatility and reactivity. rsc.orgnih.gov

A variety of analytical techniques are employed for the determination of formaldehyde, often involving derivatization to a more stable and easily detectable compound. nih.govcdc.govresearchgate.net Common methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. nih.govcdc.govresearchgate.netsigmaaldrich.com Derivatizing agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are frequently used. nih.govresearchgate.netsigmaaldrich.com

Despite the availability of these methods, challenges remain in achieving high sensitivity, selectivity, and accuracy, especially in complex matrices. nih.govvtt.fi Ongoing research focuses on developing more robust and efficient analytical methods, including the use of solid-phase microextraction (SPME) and advanced spectroscopic techniques. nih.gov Ensuring the purity of this compound requires methods that can effectively separate it from starting materials, byproducts, and any residual catalyst.

Table 1: Analytical Methods for Formaldehyde Determination

Analytical TechniqueDerivatization AgentDetection MethodKey Advantages
Gas Chromatography (GC)2,4-dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Mass Spectrometry (MS), Electron Capture Detection (ECD)High sensitivity and selectivity. nih.gov
High-Performance Liquid Chromatography (HPLC)2,4-dinitrophenylhydrazine (DNPH)Ultraviolet (UV) DetectionWidely used and reliable. researchgate.netsigmaaldrich.com
SpectrophotometryChromotropic acid, AcetylacetoneColorimetricSimple and cost-effective.

Exploration of Novel Application Areas for this compound beyond Current Paradigms

While traditionally used as a solvent, protecting group, and intermediate in organic synthesis, the unique properties of this compound open doors to novel applications. chembk.com Its potential as a safer, more manageable source of formaldehyde is a key area of exploration. acs.org

One emerging application is in the formulation of cosmetics, perfumes, and detergents, where it can act as a solvent, softener, or additive. chembk.com Furthermore, research into formaldehyde-free resin systems for materials science is gaining traction, and acetals could play a role in developing more environmentally friendly polymers and adhesives. rsc.org The ability to generate formaldehyde in a controlled manner from its acetal derivatives could be advantageous in various industrial processes where precise control over the release of the reactive aldehyde is critical. acs.org As our understanding of this compound deepens, it is likely that more innovative and specialized applications will be discovered.

Q & A

Q. What are the established synthetic routes for formaldehyde diisopropyl acetal, and how do reaction conditions influence yield?

this compound is synthesized via acid-catalyzed acetalization of formaldehyde with isopropyl alcohol. Key variables include temperature (typically 20–60°C), acid catalyst type (e.g., H₂SO₄ or Amberlyst® resins), and stoichiometric ratios. For example, bulky diisopropyl aniline derivatives can stabilize intermediates, achieving 74% yield in formyl imine formation before hydrolysis to formaldehyde and paraformaldehyde . Methodological Tip : Optimize catalyst loading (0.5–5 mol%) and monitor reaction progress via <sup>13</sup>C-NMR to detect intermediates like methylene glycol oligomers .

Q. Which analytical techniques are most reliable for characterizing this compound and its decomposition products?

  • <sup>13</sup>C-NMR : Quantify acetal stability by tracking CH₂ groups adjacent to oxygen atoms (δ 90–100 ppm). Use long relaxation delays (>5 s) to ensure accurate integration .
  • Colorimetric assays (Hantzsch reaction) : Detect trace formaldehyde (LOD: 0.01 ppm) in hydrolyzed samples .
  • GC-MS : Identify volatile byproducts (e.g., isopropyl ethers) with a DB-5MS column and splitless injection .

Q. How does pH affect the stability of this compound in aqueous systems?

Under acidic conditions (pH < 3), the acetal hydrolyzes to formaldehyde and isopropyl alcohol. At neutral pH (6–8), it remains stable for >48 hours. Methodological Recommendation : Buffer solutions to pH 7.4 (e.g., phosphate buffer) and store at 4°C to minimize decomposition. Monitor via HPLC with a C18 column (λ = 210 nm) .

Q. What role does this compound play as a model compound in studying formaldehyde release kinetics?

The acetal serves as a controlled formaldehyde source in polymer crosslinking and preservative studies. For example, its hydrolysis rate (k = 1.2 × 10⁻³ s⁻¹ at 25°C) is used to model formaldehyde release in thermoset resins. Experimental Design : Use isotopically labeled (<sup>13</sup>C) acetal to trace formaldehyde incorporation into products .

Advanced Research Questions

Q. How can contradictory NMR data on acetal quantification be resolved in oligomerization studies?

Discrepancies arise from overlapping peaks (e.g., methylene glycol vs. acetal signals) and relaxation delays. Solutions :

  • Apply <sup>1</sup>H-<sup>13</sup>C HSQC to resolve overlapping signals.
  • Use internal standards (e.g., 1,4-dioxane) for quantification .
  • Cross-validate with FTIR (C-O-C stretch at 1100 cm⁻¹) .

Q. What mechanistic insights explain the catalytic role of this compound in CO₂ reduction?

The acetal acts as a formaldehyde surrogate in CO₂ hydroboration, forming methoxyborane intermediates. Mechanistic Study :

  • Conduct kinetic isotope effects (KIEs) with D-labeled acetal.
  • Use in situ ATR-IR to detect borane-acetal adducts (e.g., B-O stretches at 1300 cm⁻¹) .
  • Computational modeling (DFT) reveals transition states for C-O bond cleavage (ΔG‡ = 25–30 kJ/mol) .

Q. How do trace impurities in this compound impact its performance in multistep syntheses?

Residual isopropyl alcohol (≥0.5%) accelerates undesired aldol condensation. Mitigation Strategies :

  • Purify via fractional distillation (bp 140–145°C).
  • Pre-treat with molecular sieves (3Å) to remove water .
  • Analyze purity by GC-FID with a 5% phenyl-methyl polysiloxane column .

Q. What computational approaches predict the reactivity of this compound in complex reaction networks?

Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for hydrolysis and acetal exchange.
  • Use microkinetic modeling to simulate competing pathways (e.g., acetal vs. hemiacetal formation) .
  • Validate with experimental <sup>13</sup>C kinetic isotope effects (KIE < 1.02 indicates non-rate-determining steps) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Formaldehyde diisopropyl acetal
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Formaldehyde diisopropyl acetal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.